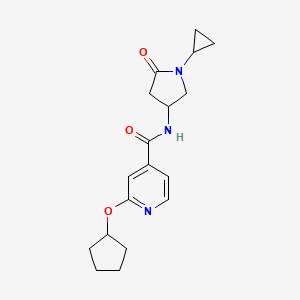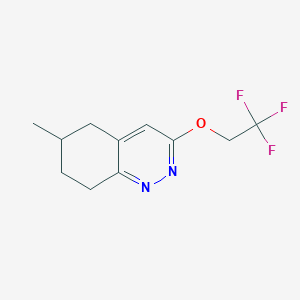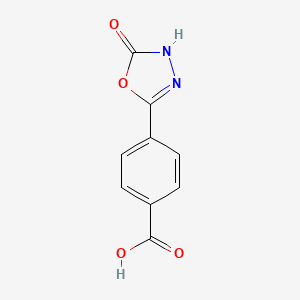
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been found to have significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as serine proteases. This inhibition can lead to a reduction in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in various physiological processes, such as blood coagulation and inflammation. Additionally, it has been found to have potential anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has been found to have potential applications in the development of drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in the development of drugs for the treatment of various diseases. Additionally, future studies can focus on the synthesis of other chemical compounds using Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate as a starting material. Furthermore, research can be conducted to explore its potential applications in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves a multistep process. The first step involves the reaction of tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-hydroxypyrrolidine-1-carboxylate with 2-bromoacetyl bromide in the presence of a base. The resulting product is then treated with sodium fluoride to obtain Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate.
Scientific Research Applications
Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has been found to have various scientific research applications. It is commonly used in the synthesis of other chemical compounds, such as pyrrolidine-based inhibitors of serine proteases. Additionally, it has been found to have potential applications in the development of drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNPAYJBDGZTR-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

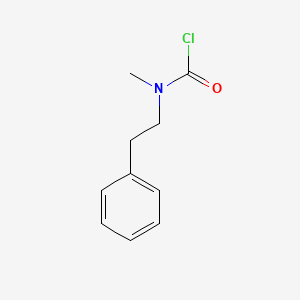
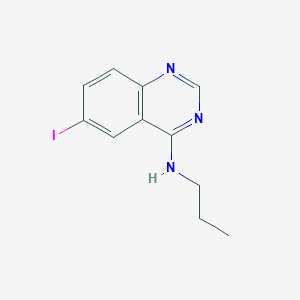
![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
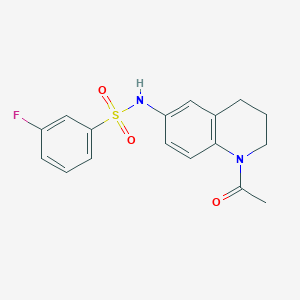
![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
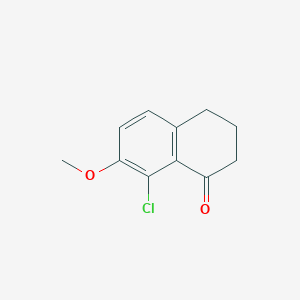

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)

